molecular formula C10H10F3NO B182118 N-(4-ethylphenyl)-2,2,2-trifluoroacetamide CAS No. 14618-46-3

N-(4-ethylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B182118
CAS No.: 14618-46-3
M. Wt: 217.19 g/mol
InChI Key: VEYAGSUQCDESMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetanilide, 4’-ethyl-2,2,2-trifluoro- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of an ethyl group at the 4’ position and three fluorine atoms at the 2,2,2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4’-ethyl-2,2,2-trifluoro- typically involves the reaction of 4’-ethylacetanilide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: In an industrial setting, the production of Acetanilide, 4’-ethyl-2,2,2-trifluoro- may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Types of Reactions:

    Oxidation: Acetanilide, 4’-ethyl-2,2,2-trifluoro- can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.

    Substitution: Substitution reactions involving Acetanilide, 4’-ethyl-2,2,2-trifluoro- can occur, where the trifluoromethyl group may be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Acetanilide, 4’-ethyl-2,2,2-trifluoro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-ethyl-2,2,2-trifluoro- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

    Acetanilide: The parent compound without the ethyl and trifluoromethyl groups.

    4’-Ethylacetanilide: Similar structure but lacks the trifluoromethyl group.

    2,2,2-Trifluoroacetanilide: Contains the trifluoromethyl group but lacks the ethyl group.

Uniqueness: Acetanilide, 4’-ethyl-2,2,2-trifluoro- is unique due to the presence of both the ethyl and trifluoromethyl groups

Properties

CAS No.

14618-46-3

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C10H10F3NO/c1-2-7-3-5-8(6-4-7)14-9(15)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)

InChI Key

VEYAGSUQCDESMW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C(F)(F)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(F)(F)F

14618-46-3

Synonyms

AcetaMide, N-(4-ethylphenyl)-2,2,2-trifluoro-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.